![molecular formula C9H10O B2946104 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one CAS No. 24770-83-0](/img/structure/B2946104.png)

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

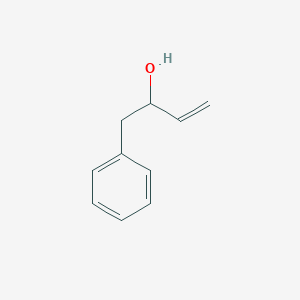

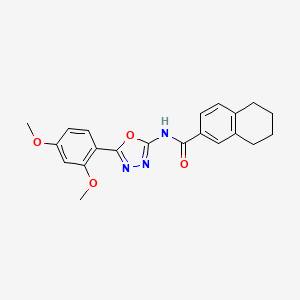

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is a complex organic compound. It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

The synthesis of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one and its related compounds has been reported in various studies. For instance, the metathesis of spiro cyclo[2.2.1]hept-2-ene-7,1’-cyclopropane and its co-metathesis with norbornene and 5-decene on homogeneous and heterogeneous catalytic systems were carried out . The reactions were shown to proceed with retention of the spirosystem .Molecular Structure Analysis

The molecular structure of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is quite complex. It involves a spirocyclic system, which is a system of two rings connected through a single atom . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one are quite interesting. As mentioned earlier, the metathesis of this compound and its co-metathesis with norbornene and 5-decene on homogeneous and heterogeneous catalytic systems were carried out . The reactions were shown to proceed with retention of the spirosystem .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one include a molecular weight of 148.1586 . The compound has a complex structure that can be viewed in 2D or 3D .Applications De Recherche Scientifique

Synthesis of Spirocyclopropane Annelated Compounds

Spirocyclopropane compounds, which include the Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one structure, are significant in organic chemistry due to their presence in many herbal compounds exhibiting antifungal, antibacterial, and antiviral activities . These compounds are also used in the synthesis of analogs like bicifadine, which has anti-arthritic properties .

Polymerization Catalysts

The compound has been utilized in polymerization processes. Specifically, it was polymerized using conventional olefin metathesis catalysts based on tungsten (W) and ruthenium (Ru). Despite the steric hindrance caused by the cyclopropane ring, high molecular weight polymers were successfully formed in excellent yields .

Medicinal Chemistry

In medicinal chemistry, the Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one framework is used to create libraries of compounds for drug discovery. Its unique structure is beneficial in the development of new pharmaceuticals with potential biological activities .

Conformational Analysis

Spiro compounds with cyclopropane rings are subjects of conformational analysis using various NMR techniques. This analysis is crucial for understanding the biological activities of these compounds, including their diuretic and antiandrogenic properties .

Synthesis of Spiro[cyclopropane-1,9’-fluorene]

The compound has been synthesized through the Corey–Chaykovsky reaction, which is a method used to prepare spiro[cyclopropane-1,9’-fluorene] with a yield of 70%. This synthesis route is important for creating compounds with potential electronic and optical applications .

Ring-Opening Reactions

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one has been involved in ring-opening reactions, particularly when subjected to Swern oxidation. This reaction is significant for the synthesis of various organic compounds and intermediates used in further chemical transformations .

Propriétés

IUPAC Name |

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNSCGVCUOPNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3CC(=O)C2C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

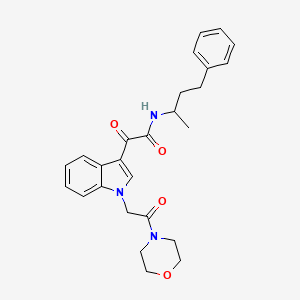

![2-propynyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2946021.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/no-structure.png)

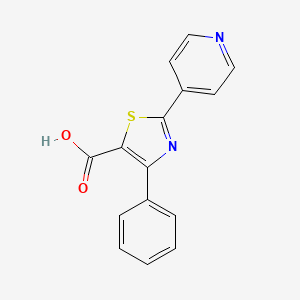

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2946030.png)

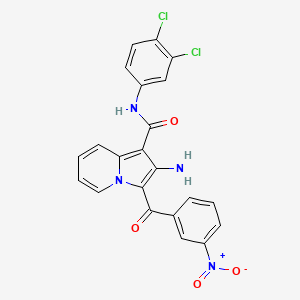

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2946031.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)

![N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2946035.png)

![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)